molecular formula C3H5ClN4 B6151547 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine CAS No. 120952-19-4

5-chloro-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B6151547
CAS No.: 120952-19-4
M. Wt: 132.55 g/mol
InChI Key: YPVSHERVUKNWKP-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-1,2,4-triazol-3-amine is an organic compound belonging to the triazole family It is characterized by a triazole ring substituted with a chlorine atom at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,4-triazole.

    Chlorination: The triazole is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The chlorinated triazole is then methylated at the 1-position using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-azido-1-methyl-1H-1,2,4-triazol-3-amine or 5-thio-1-methyl-1H-1,2,4-triazol-3-amine can be obtained.

Scientific Research Applications

5-chloro-1-methyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, including antifungal and anticancer drugs.

    Agriculture: The compound is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine varies depending on its application:

    Pharmaceuticals: The compound may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

    Agriculture: It targets enzymes involved in essential metabolic pathways in plants and fungi, leading to their death or growth inhibition.

Comparison with Similar Compounds

  • 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
  • 3-Chloro-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1-methyl-1H-1,2,4-triazole

Comparison:

  • 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole: Similar structure but with an additional methyl group at the 3-position, which may alter its reactivity and applications.
  • 3-Chloro-1-methyl-1H-1,2,4-triazole: Chlorine substitution at the 3-position instead of the 5-position, leading to different chemical properties and reactivity.
  • 5-Bromo-1-methyl-1H-1,2,4-triazole: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and potential applications.

5-chloro-1-methyl-1H-1,2,4-triazol-3-amine stands out due to its specific substitution pattern, making it a valuable compound for targeted applications in various fields.

Properties

CAS No.

120952-19-4

Molecular Formula

C3H5ClN4

Molecular Weight

132.55 g/mol

IUPAC Name

5-chloro-1-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C3H5ClN4/c1-8-2(4)6-3(5)7-8/h1H3,(H2,5,7)

InChI Key

YPVSHERVUKNWKP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)N)Cl

Purity

95

Origin of Product

United States

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